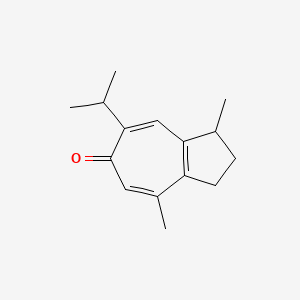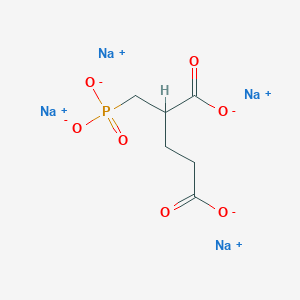
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin. These enzymes cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Proteases: Trypsin, thrombin
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured to assess protease activity .
Scientific Research Applications
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is widely used in scientific research for the following applications:
Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.
Molecular Biology: In studies involving enzyme kinetics and inhibitor screening.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the quality control of protease-containing products .
Mechanism of Action
The mechanism of action of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases such as trypsin and thrombin .
Comparison with Similar Compounds
Similar Compounds
Tos-Gly-Pro-Arg-AMC: A similar compound with a slightly different peptide sequence.
Boc-Gly-Pro-Arg-AMC: Another fluorogenic substrate with a different protecting group.
Uniqueness
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its stability and specificity for certain proteases. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C30H38ClN7O7S |
|---|---|
Molecular Weight |
676.2 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H |
InChI Key |
SRRKKDQGNHCPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)



![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)




![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)


